Acetogenin

Beschreibung

Eigenschaften

IUPAC Name |

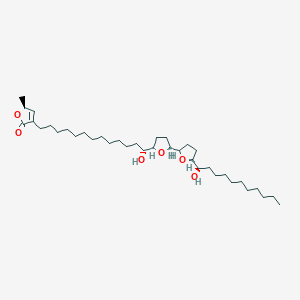

(2S)-4-[(13R)-13-hydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66O6/c1-3-4-5-6-7-13-16-19-22-31(38)33-24-26-35(42-33)36-27-25-34(43-36)32(39)23-20-17-14-11-9-8-10-12-15-18-21-30-28-29(2)41-37(30)40/h28-29,31-36,38-39H,3-27H2,1-2H3/t29-,31+,32+,33+,34+,35+,36+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLVCROWVOSNPT-XOTOMLERSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Characterization Methodologies for Acetogenins

Advanced Spectroscopic Techniques

Advanced spectroscopic methods are indispensable tools for the comprehensive structural characterization of acetogenins (B1209576). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the planar structure and relative stereochemistry of acetogenins. oatext.comcore.ac.uk

Proton (¹H) and Carbon-13 (¹³C) NMR

¹H NMR spectroscopy provides information about the number and types of protons in a molecule, as well as their local chemical environment and connectivity through spin-spin coupling. oatext.comoatext.comcore.ac.uk ¹³C NMR spectroscopy reveals the carbon skeleton of the molecule and the hybridization state of the carbon atoms. oatext.comoatext.comcore.ac.uk Analysis of chemical shifts in both ¹H and ¹³C NMR spectra provides initial insights into the functional groups present, such as hydroxyls, carbonyls, and carbons within THF rings or double bonds. cabidigitallibrary.orgnih.govgoogle.comphcogres.com For instance, ¹³C NMR signals for THF oxymethine carbons typically appear between δ 79 and 85 ppm. nih.gov

Table 1: Typical NMR Chemical Shift Ranges for Key Acetogenin Functional Groups

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Terminal Methyl (aliphatic) | ~0.8-0.9 | ~14 |

| Methylene (aliphatic) | ~1.2-1.7 | ~22-35 |

| Oxymethine (THF ring) | ~3.3-4.0 | ~79-85 |

| Oxymethine (Hydroxyl) | ~3.3-4.0 | ~69-78 |

| Lactone CH | ~4.9-5.1 | ~77-78 |

| Olefinic Proton (α,β-unsaturated lactone) | ~6.9-7.2 | ~148-152 |

| Lactone Carbonyl | - | ~173-175 |

| Ketone Carbonyl | - | ~208-212 |

| Epoxy Protons | ~2.9-3.1 | ~55-60 |

| Olefinic Carbons | - | ~125-135 |

Note: These ranges are approximate and can vary depending on the specific this compound structure and solvent used.

DEPT Experiments for Carbon Multiplicity

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon atom (CH₃, CH₂, CH, or quaternary carbon). oatext.comnih.govscielo.br DEPT-45 shows signals for CH, CH₂, and CH₃ carbons. oatext.com DEPT-90 shows only CH signals. oatext.com DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent in all DEPT spectra. oatext.com This information is vital for assigning specific carbon signals and building the carbon framework of the molecule. oatext.com

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques provide crucial connectivity information that is not directly available from 1D spectra. core.ac.ukwikipedia.org

¹H-¹H Correlation Spectroscopy (COSY): COSY spectra reveal correlations between protons that are coupled to each other through typically two or three bonds, allowing for the identification of spin systems within the molecule. cabidigitallibrary.orgphcogres.comprinceton.eduemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments show correlations between carbons and the protons directly attached to them (one-bond ¹H-¹³C connectivity). cabidigitallibrary.orgcore.ac.ukemerypharma.commdpi.com This helps in assigning proton signals to their corresponding carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra display correlations between carbons and protons that are separated by two to four (or sometimes five) bonds. cabidigitallibrary.orgcore.ac.ukemerypharma.commdpi.com HMBC correlations are particularly useful for establishing connectivity across quaternary carbons and between different structural fragments, such as the fatty acid chain, THF rings, and the lactone. cabidigitallibrary.org

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): NOESY and ROESY experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded. core.ac.ukprinceton.edu These through-space correlations are essential for determining the relative stereochemistry of chiral centers and the conformation of the molecule, particularly the configuration of substituents on THF rings. core.ac.uk

Elucidation of Relative and Absolute Configurations (e.g., Mosher Ester Methodology)

Determining the relative and absolute stereochemistry of the multiple chiral centers in acetogenins is a critical step in their full characterization. While 2D NMR techniques like NOESY and ROESY can help establish relative configurations, determining absolute configurations often requires additional methods. core.ac.ukcore.ac.uk

The modified Mosher ester methodology is a widely used technique for determining the absolute configuration of secondary alcohol centers in acetogenins. core.ac.ukresearchgate.netmdpi.comfigshare.comresearchgate.net This method involves reacting the this compound with chiral derivatizing agents, such as (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), to form diastereomeric esters. researchgate.netfigshare.comresearchgate.net The ¹H and sometimes ¹⁹F NMR spectra of these Mosher esters are then analyzed. researchgate.netresearchgate.net The differences in chemical shifts (Δδ) of protons near the newly formed ester center, when comparing the (S)-MTPA ester and the (R)-MTPA ester, can be used to deduce the absolute configuration of the original hydroxyl-bearing carbon. core.ac.ukresearchgate.netresearchgate.net This method has been successfully applied to determine the absolute configurations of flanking hydroxyl groups and diol moieties in various acetogenins. core.ac.ukresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a complementary technique to NMR, providing information about the molecular weight and fragmentation pattern of acetogenins. cabidigitallibrary.orgmdpi.comresearchgate.net This information is crucial for determining the molecular formula and locating functional groups and ring systems along the hydrocarbon chain. mdpi.comresearchgate.netuncg.edu

Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption Ionization (MALDI) are commonly used ionization techniques for acetogenins, often coupled with high-resolution mass analyzers like Orbitrap or Time-of-Flight (ToF) to obtain accurate molecular weight measurements. researchgate.netresearchgate.net

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. researchgate.netuncg.eduresearchgate.net Acetogenins tend to fragment in predictable patterns upon collision-induced dissociation (CID). uncg.eduresearchgate.net Fragmentation typically occurs adjacent to hydroxyl groups and around the THF ring(s). uncg.eduresearchgate.net Analyzing these fragment ions helps in determining the position of hydroxyl groups, the length of the hydrocarbon chains, and the location of the THF ring(s). uncg.eduresearchgate.net The loss of specific neutral fragments, such as water (18 Da) or the lactone moiety (112 Da), also provides diagnostic information. uncg.edu The use of cationizing agents like lithium can enhance sensitivity and provide specific fragmentation patterns useful for locating functional groups like ketones and the position of oxygen rings and hydroxyl substituents. researchgate.netnih.govacs.org

Table 2: Diagnostic Mass Spectrometry Fragmentation Patterns (Examples)

| Fragmentation Event | Diagnostic Information |

| Loss of 18 Da | Presence and number of hydroxyl groups. uncg.edu |

| Loss of 112 Da | Removal of the lactone moiety. uncg.edu |

| Cleavage adjacent to Hydroxyls | Location of hydroxyl groups. uncg.eduresearchgate.net |

| Fragmentation around THF ring | Location of the THF ring(s). cabidigitallibrary.orguncg.eduresearchgate.net |

| Specific fragments with Li⁺ adducts | Location of ketones, oxygen rings, and hydroxyls. researchgate.netnih.govacs.org |

By combining the information obtained from various NMR experiments and mass spectrometry data, researchers can effectively elucidate the complex structures and stereochemistries of novel acetogenins isolated from natural sources. cabidigitallibrary.orgmdpi.com

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) can be used in the analysis of acetogenins, particularly for trimethylsilyl (B98337) derivatives. mdpi.com Diagnostic fragment ions obtained from EI-MS can provide information about the structure. researchgate.net

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

While less commonly discussed in recent literature compared to ESI, Fast Atom Bombardment Mass Spectrometry (FAB-MS) has also been historically applied in the structural studies of natural products, including potentially acetogenins, though specific detailed applications in the search results are limited.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is widely used for the structural characterization of acetogenins. This technique involves the fragmentation of selected ions, yielding product ions that provide insights into the compound's structure. Acetogenins fragment in predictable patterns, typically around the hydroxy groups, which helps determine the placement of THF rings, the length of hydrocarbon chains, and the positions of hydroxyl groups. uncg.edu The loss of 18 Da increments in the fragmentation pattern is indicative of the presence of hydroxyl groups. acs.org High-resolution fragmentation obtained via techniques like Higher-energy Collisional Dissociation (HCD) facilitates the elucidation of the structural backbone. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Post-Column Cationization (e.g., Lithium, Copper Adducts)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique for the analysis of complex mixtures containing acetogenins. Coupling LC with MS/MS allows for the separation of different acetogenins before fragmentation and detection. Post-column cationization, particularly with lithium or copper ions, can enhance the ionization of acetogenins and provide additional structural information through characteristic fragmentation patterns of the resulting adducts. uncg.eduacs.orgnih.gov For instance, collision-induced dissociation of lithium adducts can provide structural information regarding the location of ketone groups on the this compound backbone. nih.govnih.gov Copper adducts have been shown to yield diagnostic fragment ions that help identify the position of oxygen rings and hydroxyl substituents. acs.orgnih.gov This approach has been used to identify numerous this compound analogues in plant extracts. acs.org

Molecular Networking for Complex Mixture Analysis

Molecular networking, a computational approach based on MS/MS data, is increasingly used for the analysis of complex natural product mixtures, including acetogenins. nih.govrsc.orgnih.govresearchgate.netscispace.com This technique groups structurally related compounds based on the similarity of their fragmentation patterns, visualized as a network. nih.gov Molecular networking can efficiently dereplicate known compounds and highlight potentially novel analogues within an extract, guiding further isolation and characterization efforts. nih.govrsc.orgnih.govresearchgate.net Feature-based molecular networking (FBMN) can further distinguish diastereoisomers based on chromatographic retention times. nih.govresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the characteristic functional groups present in acetogenins. nih.govoatext.comnih.govoatext.comresearchgate.net The IR spectrum can reveal the presence of key functional groups such as hydroxyl groups (typically showing a broad absorption band around 3200-3600 cm⁻¹) and the α,β-unsaturated γ-lactone moiety (with characteristic absorption bands). oatext.comnih.govmdpi.com FT-IR analysis can be performed on solid or liquid samples. oatext.com

Chromatographic Techniques for Isolation and Separation

Chromatographic techniques are essential for the isolation and separation of individual acetogenins from complex plant extracts.

Column chromatography is a widely used method for separating and purifying compounds from complex mixtures, including acetogenins. scientific.netcaasjk.comijcrcps.commdpi.comresearchgate.net Silica (B1680970) gel is a common stationary phase used in column chromatography for this compound isolation. nih.govscientific.netcaasjk.comijcrcps.comsysrevpharm.org The separation is typically achieved using a gradient elution with solvents of increasing polarity. scientific.netcaasjk.comijcrcps.com For example, solvent systems starting with hexane (B92381) and progressing to mixtures with chloroform (B151607) and ethyl acetate (B1210297) are frequently employed. scientific.netcaasjk.com More polar solvents like ethyl acetate have been found to be more effective in extracting lactone-containing compounds like acetogenins. acspublisher.com

Thin Layer Chromatography (TLC) is often used to monitor the progress of column chromatography fractions and to identify this compound-rich fractions. nih.govijcrcps.comsysrevpharm.org The presence of the α,β-unsaturated γ-lactone moiety in acetogenins can be detected on TLC plates using Kedde's reagent, which produces a characteristic pink or dark green coloration. scientific.netcaasjk.comijcrcps.comsysrevpharm.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a powerful technique for the separation and purification of acetogenins, especially for obtaining pure compounds for structural elucidation and further studies. oatext.comoatext.comscientific.netmdpi.comsysrevpharm.orgresearchgate.net Acetogenins are often detected in the low-ultraviolet (UV) range, typically around 210-220 nm, due to the weak UV absorbance of the α,β-unsaturated γ-lactone. oatext.comsysrevpharm.org RP-HPLC using a C18 column and mobile phases like methanol-water or acetonitrile-water mixtures are commonly employed. oatext.commdpi.comresearchgate.netui.ac.id

Countercurrent chromatography is another technique that has been developed to facilitate the rapid purification of bioactive compounds, including acetogenins, from crude extracts and column fractions. purdue.edu

Chromatographic Techniques for Isolation and Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the analysis and purification of acetogenins. Its versatility allows for both qualitative and quantitative assessment, as well as the separation of closely related compounds, including isomers and epimers. psu.eduoatext.comoatext.com

Analytical HPLC for Qualitative and Quantitative Screening

Analytical HPLC is frequently employed for the qualitative screening and quantitative determination of acetogenins in plant extracts and fractions. oatext.comoatext.comkemdikbud.go.id This method allows researchers to identify the presence of specific acetogenins by comparing retention times with reference compounds and to quantify their amounts. oatext.comoatext.com

Studies have utilized reversed-phase HPLC columns, such as C18, for the analysis of acetogenins. oatext.comoatext.comkemdikbud.go.idui.ac.idnih.gov Detection is commonly performed using UV detectors, often at a wavelength of 220 nm, which is suitable for detecting the α,β-unsaturated γ-lactone moiety present in many acetogenins. oatext.comoatext.comui.ac.idnih.govrsc.org Mobile phases typically consist of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, often employed in a gradient system to achieve optimal separation of the diverse this compound structures present in an extract. oatext.comoatext.comnih.gov

For instance, a study on Annona muricata leaves used a reversed-phase C18 column (4.6 × 150 mm, 4 µm) with a mobile phase of acetonitrile and deionized water, employing a linear gradient, for the qualitative screening of acetogenins. oatext.comoatext.com The detection wavelength was set at 220 nm, and the column temperature was maintained at 30°C. oatext.comoatext.com This method successfully separated six this compound compounds, demonstrating the efficacy of HPLC for screening this compound mixtures. oatext.comoatext.com

Quantitative analysis of acetogenins by HPLC can be performed using appropriate standards and calibration curves. kemdikbud.go.idui.ac.id For example, annonacyn content in Annona muricata seed extracts has been determined using reversed-phase HPLC with a C18 column and an acetonitrile-water mobile phase, detected at 220 nm. kemdikbud.go.id

Preparative HPLC for Compound Separation

Preparative HPLC is a crucial technique for isolating and purifying individual this compound compounds from enriched fractions obtained through initial extraction and chromatography steps. mdpi.compsu.edunih.gov While analytical HPLC focuses on analysis, preparative HPLC is designed to handle larger sample loads to obtain sufficient quantities of pure compounds for further structural characterization and biological testing. google.comdovepress.com

The principles are similar to analytical HPLC, but preparative systems utilize larger columns and higher flow rates to accommodate greater sample amounts. google.comdovepress.com Reversed-phase C18 columns are commonly used in preparative HPLC for this compound separation. google.comdovepress.com Solvent systems, such as methanol-water or acetonitrile-water gradients, are optimized to achieve effective separation based on the polarity differences of the target acetogenins. google.comdovepress.comscienceopen.com

Preparative HPLC has been successfully applied to purify acetogenins from various plant sources. psu.edunih.gov For example, preparative reversed-phase HPLC was used to isolate compounds from Annona muricata fruit pulp after initial open column chromatography steps. nih.gov Another study detailing the purification of this compound derivatives utilized preparative HPLC with a C18 column and methanol-water or acetonitrile-water mobile phases. dovepress.comscienceopen.com These applications highlight the importance of preparative HPLC in obtaining pure acetogenins for detailed study.

Chiral HPLC for Epimer Separation

Acetogenins often exist as epimers due to the presence of multiple chiral centers, particularly in the THF rings and adjacent hydroxylated carbons. wikipedia.orgmdpi.comcore.ac.uk The separation of these epimers is critical for understanding the structure-activity relationships of acetogenins, as different epimers can exhibit varying biological activities. Chiral HPLC is a specialized technique used for the separation of stereoisomers, including epimers. psu.edu

While general HPLC methods can sometimes separate certain epimeric mixtures, chiral HPLC employs stationary phases specifically designed to differentiate between enantiomers and diastereomers. psu.edu The use of chiral stationary phases allows for the separation of this compound epimers that are not resolvable on standard reversed-phase columns. psu.edu

Chiral HPLC has been reported as a successful method for separating epimeric acetogenins, particularly those obtained through synthesis. psu.edu This capability is invaluable for confirming the absolute configurations of natural acetogenins and for preparing pure epimers for biological evaluation. psu.edu

Countercurrent Chromatography (CCC or CPC)

Countercurrent Chromatography (CCC), also known as Centrifugal Partition Chromatography (CPC), is a liquid-liquid chromatographic technique that does not utilize a solid stationary phase. google.comresearchgate.neticonsci.comwikipedia.org Instead, it relies on the partitioning of analytes between two immiscible liquid phases, with one phase held stationary by centrifugal force while the other phase is pumped through the system. researchgate.neticonsci.comwikipedia.org This support-free nature eliminates irreversible adsorption of the sample onto a solid matrix, leading to high sample recovery. researchgate.neticonsci.com

CCC/CPC is considered a hybrid technique combining aspects of liquid-liquid extraction and solid-liquid chromatography, offering high loading capacity and selectivity. researchgate.net It is well-suited for the separation of natural products, including acetogenins, from complex crude extracts or semi-pure fractions. psu.eduresearchgate.net

Solvent systems for CCC/CPC consist of two immiscible liquids, chosen based on the partitioning behavior of the target compounds. researchgate.netwikipedia.orgresearchgate.net Common solvent systems for natural product separation, including acetogenins, include mixtures of heptane (B126788) (or hexane), ethyl acetate, methanol, and water (often referred to as HEMWat systems) in various ratios. rsc.orggoogle.comresearchgate.netwikipedia.org

CCC/CPC has been successfully applied in the isolation of acetogenins. psu.edu For example, a study on Annona muricata utilized a 1L CPC system with a heptane-ethyl acetate-methanol-water solvent system (8:2:8:2) to fractionate an this compound-enriched extract. rsc.orggoogle.com This technique allowed for the separation and enrichment of specific this compound compounds based on their partition coefficients between the two liquid phases. rsc.orggoogle.comiconsci.com The ability of CCC/CPC to handle large sample loads makes it a valuable tool in the isolation of acetogenins on a preparative scale. psu.eduwikipedia.org

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the preliminary analysis, screening, and monitoring of fractions containing acetogenins during the isolation process. nih.govijcrcps.comspringernature.comnih.gov TLC is a solid-liquid adsorption chromatography method where a stationary phase, typically silica gel, is coated on a plate, and the mobile phase (solvent or solvent mixture) moves up the plate by capillary action.

Acetogenins can be detected on TLC plates using specific visualization reagents. A common and characteristic reagent for detecting acetogenins with an α,β-unsaturated γ-lactone ring is Kedde's reagent. nih.govijcrcps.comspringernature.comresearchgate.net Kedde's reagent, a mixture of 3,5-dinitrobenzoic acid and potassium hydroxide, reacts with the unsaturated lactone moiety to produce a characteristic pink or red-purple coloration. mdpi.comnih.govijcrcps.comspringernature.comresearchgate.net This color reaction is a useful qualitative indicator for the presence of many annonaceous acetogenins. mdpi.comijcrcps.comspringernature.comresearchgate.net

TLC is often used to monitor the progress of column chromatography fractions and to quickly assess the complexity of an extract or fraction. nih.govijcrcps.comnih.gov By comparing the retention factor (Rf) values of spots on the TLC plate with those of known this compound standards, a preliminary identification can be made. nih.govijcrcps.com For example, TLC with silica gel as the stationary phase and chloroform-methanol (9:1) as the mobile phase has been used to confirm the presence of acetogenins in fractions from Annona glabra leaves, visualized using Kedde's reagent. ijcrcps.com

Open Column Chromatography

Open Column Chromatography, typically performed using silica gel as the stationary phase, is a fundamental technique for the initial separation and fractionation of this compound-containing extracts. mdpi.comui.ac.idnih.govijcrcps.comscientific.net This method is often used before more advanced techniques like HPLC or CCC to reduce sample complexity and enrich the target compounds.

In open column chromatography, the stationary phase (e.g., silica gel) is packed into a glass column, and the sample is loaded onto the top. ui.ac.idijcrcps.com Solvents or mixtures of solvents with increasing polarity are then passed through the column, eluting compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. ui.ac.idijcrcps.comscientific.net Less polar compounds elute first, followed by more polar compounds as the solvent polarity increases.

Open column chromatography with silica gel has been widely applied for the fractionation of acetogenins from various Annona species. mdpi.comui.ac.idnih.govscienceopen.comijcrcps.comscientific.net Solvent systems typically involve combinations of hexane, chloroform, ethyl acetate, and methanol, used in a step-gradient or continuous gradient manner. ui.ac.idijcrcps.com Fractions collected from the column are often monitored by TLC using Kedde's reagent to identify those containing acetogenins. nih.govijcrcps.comresearchgate.net

Studies have demonstrated the effectiveness of open column chromatography in obtaining this compound-rich fractions. ui.ac.idijcrcps.comscientific.net For instance, acetogenins from Annona glabra leaves were fractionated using open column chromatography packed with silica gel 60, employing hexane, hexane-chloroform, and ethyl acetate as eluents. ijcrcps.com Another study on Annona muricata leaves used open column chromatography with silica gel 60 and a gradient of hexane, hexane-chloroform, chloroform, and ethyl acetate to obtain an this compound-rich fraction. ui.ac.id Repeated open column chromatography can be performed to further purify the desired compounds before final isolation by techniques like preparative HPLC. mdpi.comnih.gov

Structural Classification and Chemodiversity of Annonaceous Acetogenins

Core Structural Architecture: C35/C37 Long-Chain Fatty Acid Derivatives

The fundamental structure of Annonaceous acetogenins (B1209576) is based on unbranched C35 or C37 long-chain fatty acid derivatives. beilstein-journals.orgscielo.brwikipedia.orgnih.govnih.gov This long aliphatic chain forms the backbone of the molecule.

Butyrolactone or γ-Lactone Terminus

A defining feature of Annonaceous acetogenins is the presence of a terminal lactone ring. beilstein-journals.orgmdpi.comscielo.brcore.ac.ukwikipedia.orgnih.gov Most commonly, this is an α,β-unsaturated γ-lactone (also known as a butenolide), often methyl-substituted. scielo.brsysrevpharm.orgwikipedia.orgnih.govmdpi.commdpi.com Variations can include saturated lactones or ketolactones. scielo.brsysrevpharm.org This lactone moiety is typically formed by the combination of the terminal carboxylic acid of the fatty acid chain with a 2-propanol unit. sysrevpharm.orgnih.govmdpi.comhmdb.ca

Oxygenated Moieties (e.g., Hydroxyls, Ketones, Epoxides)

Along the hydrocarbon chain, Annonaceous acetogenins feature various oxygenated functional groups. beilstein-journals.orgscielo.brsysrevpharm.orgwikipedia.orggoogle.com These commonly include hydroxyl groups, but can also involve ketones and epoxides. beilstein-journals.orgscielo.brwikipedia.orggoogle.com The number and position of these oxygenated moieties contribute significantly to the chemodiversity of the class. mdpi.comnih.govrenupublishers.com

Unsaturated Bonds (Double and Triple)

Unsaturated bonds, specifically double and triple bonds, can also be present in the aliphatic chain of Annonaceous acetogenins. beilstein-journals.orgscielo.brsysrevpharm.org The presence and position of these double or triple bonds add further variation to the structural profiles of these compounds. scielo.brsysrevpharm.org For instance, coriadienin is an example of an acetogenin bearing two double bonds. core.ac.uk

Classification Based on Tetrahydrofuran (B95107) (THF) and Tetrahydropyran (B127337) (THP) Ring Systems

A primary method of classifying Annonaceous acetogenins is based on the number and arrangement of cyclic ether rings, predominantly tetrahydrofuran (THF) and, less commonly, tetrahydropyran (THP) rings. mdpi.comcore.ac.uksysrevpharm.orgnih.govnih.govmdpi.com These rings are typically located near the center of the long hydrocarbon chain. sysrevpharm.orgnih.govhmdb.ca

Mono-Tetrahydrofuran (THF) Acetogenins

Mono-THF acetogenins are characterized by the presence of a single tetrahydrofuran ring within the aliphatic chain. beilstein-journals.orgmdpi.comcore.ac.uknih.govmdpi.comekb.egresearchgate.netnih.govacs.orgnih.gov This single THF ring is often 2,5-disubstituted and may be flanked by one or two hydroxyl groups. nih.govmdpi.comhmdb.caut.eeresearchgate.net Examples of mono-THF acetogenins include annonacin, solamin, and murisolin. beilstein-journals.orgnih.govacs.orguncg.edujst.go.jp The position of the THF ring and the number of flanking hydroxyl groups are important structural determinants within this subclass. uncg.edu

Bis-Tetrahydrofuran (THF) Acetogenins

Bis-THF acetogenins contain two tetrahydrofuran rings in their structure. core.ac.uksysrevpharm.orgnih.govmdpi.commdpi.comut.eeresearchgate.netnih.govsoton.ac.uk These two THF rings can be either adjacent or non-adjacent along the hydrocarbon chain. beilstein-journals.orgcore.ac.uksysrevpharm.orgnih.govnih.govmdpi.comhmdb.caresearchgate.net Like mono-THF acetogenins, bis-THF types can also have flanking hydroxyl groups associated with the THF rings. core.ac.uknih.govut.eeuncg.eduthieme-connect.com Examples of bis-THF acetogenins include uvaricin (B1199999), bullatacin, and squamocin. beilstein-journals.orgwikipedia.orggoogle.comuncg.edunih.govthieme-connect.com The relative stereochemistry around the THF rings is a crucial aspect of their structural characterization. core.ac.ukmdpi.com

Adjacent Bis-THF Systems

Adjacent bis-THF acetogenins are characterized by two contiguous tetrahydrofuran rings within the hydrocarbon chain. This arrangement is a common motif among Annonaceous acetogenins. mdpi.comnih.govcore.ac.uk Examples of compounds falling into this structural class include Bullatacin and Asimicin. nih.govwikidata.orgwikipedia.orgnih.gov These compounds typically possess hydroxyl groups flanking the THF rings. mdpi.comnih.govcore.ac.uk The relative stereochemistry around these rings and flanking hydroxyls is crucial for defining specific compounds within this class. core.ac.uk

Non-Adjacent Bis-THF Systems

This class of acetogenins features two tetrahydrofuran rings that are separated by one or more carbon atoms in the aliphatic chain. mdpi.comnih.govcore.ac.uk This spatial separation distinguishes them from the adjacent bis-THF systems. Uvaricin is a well-known example of a non-adjacent bis-THF this compound. wikipedia.orgnih.gov Structural studies, including techniques like NMR spectroscopy, are essential for determining the precise location and relative stereochemistry of the separated THF rings and associated functional groups in these compounds. nih.gov

Tetrahydropyran (THP) and THF-THP Hybrid Acetogenins

Some Annonaceous acetogenins feature a six-membered tetrahydropyran (THP) ring instead of or in addition to THF rings. mdpi.comnih.govsysrevpharm.orgcore.ac.uk This category includes compounds with a single THP ring or hybrid structures containing both THF and THP rings. The presence of a THP ring introduces different conformational possibilities compared to the five-membered THF ring, further increasing structural diversity. Mucocin is an example of a compound containing a hydroxylated tetrahydropyran ring. core.ac.uk

Non-THF/THP Ring Acetogenins (e.g., Linear, Epoxy-Bearing)

This is a diverse group of Annonaceous acetogenins that lack the characteristic THF or THP ring systems. wikipedia.orgcore.ac.uk This category includes linear acetogenins and those containing other cyclic structures or functional groups, such as epoxide rings or multiple hydroxyl groups along the chain without forming THF/THP rings. wikipedia.orgcore.ac.uk These compounds still retain the long aliphatic chain and the terminal γ-lactone.

Stereochemical Classification and Diastereomeric Isomerism

Stereochemistry plays a critical role in the classification and biological activity of Annonaceous acetogenins. mdpi.comnih.govcore.ac.uk The presence of multiple chiral centers, particularly around the cyclic ether rings and the flanking hydroxyl groups, leads to a large number of possible stereoisomers, including diastereomers and enantiomers. mdpi.comnih.govsysrevpharm.orgcore.ac.uk The relative stereochemistry between adjacent chiral centers, often described as threo or erythro, and the cis or trans configuration of substituents on the rings, are key aspects of their stereochemical classification. sysrevpharm.orgcore.ac.uk Techniques like NMR spectroscopy and chemical modifications are used to determine these configurations. sysrevpharm.orgcore.ac.uk Diastereomeric isomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms, are common among acetogenins and can exhibit different biological activities. nih.gov For example, Asimicin and Bullatacin are epimers, differing in stereochemistry at a single carbon center (C-24). nih.gov

Diastereomeric Configurations Across THF Rings (e.g., threo/trans/threo/trans/erythro)

The stereochemistry of the THF rings and the flanking hydroxyl groups is crucial to the structure and biological activity of Annonaceous acetogenins mdpi.comnih.gov. The relative configurations across the carbons forming and adjacent to the THF rings are described using terms like threo, erythro, cis, and trans. These terms refer to the relative orientation of substituents on adjacent chiral centers.

For THF rings, the relative stereochemistry is often described in terms of the relationship between the substituents at the carbons involved in the ring and the carbons bearing flanking hydroxyl groups. For bis-THF acetogenins, the stereochemistry across the two THF rings and the intervening carbons is particularly important and can lead to numerous diastereomers.

A specific and well-studied relative configuration observed in some bis-tetrahydrofuranic acetogenins is the threo/trans/threo/trans/erythro arrangement nih.govgoogle.com. This notation describes the relative stereochemistry across a sequence of chiral centers encompassing two THF rings and the carbons connecting and flanking them. The terms indicate the relative orientation of substituents (typically hydroxyl groups or parts of the hydrocarbon chain) on adjacent chiral carbons.

For example, in a bis-THF system with flanking hydroxyls, a threo configuration describes the relative stereochemistry of substituents on two adjacent chiral carbons where identical or analogous substituents are on opposite sides in a Fischer projection. An erythro configuration indicates they are on the same side. Trans and cis typically refer to the relative position of substituents across the ring system itself.

Studies on the structure-activity relationships of bis-THF ACGs with the threo/trans/threo/trans/erythro relative configuration have shown that specific interactions related to this stereochemistry can enhance antitumor activity nih.gov. The precise arrangement of the oxygenated functionalities and the shape imposed by these configurations are critical for their interaction with biological targets, such as mitochondrial complex I nih.gov.

Examples of acetogenins with specific diastereomeric configurations across their THF rings include:

Mosin B, a mono-THF this compound, has been reported to possess a threo/trans/erythro configuration across its THF ring nih.govscilit.com.

Mosin C, another mono-THF this compound, has a threo/cis/threo relative stereochemistry nih.gov.

Annoreticuin-9-one bears a threo/trans/threo ring configuration nih.gov.

Some adjacent bis-THF acetogenins, such as asimicin, have a threo-trans-threo-trans-threo system google.com.

C-12,15-cis-bullatanocin and C-12,15-cis-bullatalicin are examples of non-adjacent bis-THF acetogenins with a cis configuration in one of the THF rings clockss.org. The relative stereochemistry of the non-adjacent bis-THF subunit (C-12 to C-24) of C-12,15-cis-bullatanocin was determined to be cis-threo-threo-trans-threo clockss.org.

The determination of these complex diastereomeric configurations typically involves extensive use of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, including NOESY experiments, and Mass Spectrometry (MS) mdpi.comclockss.orgmdpi.com. Chemical methods, such as the preparation of Mosher esters, are also employed to determine absolute stereochemistry clockss.orgmdpi.com.

Biosynthesis and Proposed Biogenetic Pathways of Annonaceous Acetogenins

Polyketide Origin and Fatty Acid Precursors

Annonaceous acetogenins (B1209576) are considered to originate from the polyketide pathway, which is an adaptation of fatty acid biosynthesis. scielo.brnih.govimperial.ac.ukresearchgate.netresearchgate.net These compounds are typically derived from very long-chain fatty acids, commonly C32 or C34 in Annonaceae species. mdpi.comnih.govnih.govresearchgate.net The terminal carboxylic acid of the fatty acid precursor is believed to combine with a 2-propanol unit at the C-2 position, leading to the formation of the characteristic methyl-substituted α,β-unsaturated γ-lactone moiety. mdpi.comnih.gov The presence of vicinal diol or double bond moieties in some acetogenins further supports their polyketide origin. purdue.edu

Hypothesized Mechanisms for Cyclic Ether Formation

The formation of the cyclic ether systems (THF and THP rings) is a key step in acetogenin biosynthesis. Several mechanisms have been hypothesized to explain the stereocontrolled formation of these rings. mdpi.comresearchgate.net

Polyepoxidation-Domino Cyclization Cascade

One widely suggested mechanism for the formation of THF or THP cores involves the polyepoxidation of an unconjugated polyene precursor, followed by a domino cyclization cascade. mdpi.comnih.govresearchgate.netumich.edu This hypothesis is supported by the isolation of epoxide-containing compounds that are considered biogenetic precursors. affrc.go.jpird.frmdpi.com In this proposed cascade, multiple double bonds in the polyene chain are epoxidized, and the resulting epoxide rings are then opened intramolecularly by neighboring hydroxyl groups or other nucleophiles, leading to the formation of the cyclic ether rings in a sequential manner. researchgate.netumich.eduthieme-connect.comresearchgate.netmdpi-res.com The stereochemistry of the resulting cyclic ethers is influenced by the configuration of the epoxide precursors and the controlled opening reactions, likely mediated by enzymes. researchgate.netumich.edu

Oxidative Cyclization of Polyenes (e.g., 1,5-dienes)

Oxidative cyclization reactions, particularly of 1,5-dienes and polyenes, have also been explored as potential models for the biosynthesis of this compound cyclic ethers. mdpi.comnih.govthieme-connect.comnih.govresearchgate.net Studies involving transition-metal-oxo species like osmium tetroxide, ruthenium tetroxide, and permanganate (B83412) have demonstrated the ability to induce the formation of substituted tetrahydrofurans and tetrahydropyrans from polyene substrates with control over stereochemistry. mdpi.comthieme-connect.comnih.govresearchgate.netacs.org For instance, the oxidative cyclization of 1,5-dienes can yield cis-tetrahydrofuran-diols. mdpi.comthieme-connect.comresearchgate.net While these reactions are often studied in synthetic contexts, they provide insights into potential enzymatic mechanisms that could be involved in the oxidative cyclization of polyene precursors during this compound biosynthesis. thieme-connect.comresearchgate.net The stereochemical outcome of these cyclizations can be highly dependent on the geometry of the double bonds and the reaction conditions. nih.govthieme-connect.com

Biogenetic Implications for Structural Diversity

The proposed biogenetic pathways, particularly the variations in the extent of polyepoxidation and the subsequent cyclization cascades, can explain the significant structural diversity observed among Annonaceous acetogenins. umich.educore.ac.uksemanticscholar.org The position and number of double bonds in the fatty acid precursor, the regioselectivity and stereoselectivity of the epoxidation and cyclization steps, and the presence of additional enzymatic modifications (such as hydroxylation or ketonization) all contribute to the wide array of this compound structures isolated. mdpi.comcore.ac.uksemanticscholar.orggoogle.com The classification of acetogenins based on their core structures, such as mono-THF, adjacent bis-THF, and non-adjacent bis-THF, reflects the different cyclization patterns that can arise from these biogenetic processes. mdpi.comcore.ac.uksemanticscholar.org

Distinct Biogenesis of Halogenated Acetogenins in Marine Organisms

While Annonaceous acetogenins from plants are typically non-halogenated, acetogenins isolated from marine organisms, particularly red algae of the genus Laurencia, are often halogenated. scielo.brsibran.ruscielo.brresearchgate.netnih.gov These marine acetogenins are generally smaller (C15) compared to their plant counterparts and are thought to originate from a C16 fatty acid precursor. scielo.brsibran.ruscielo.brresearchgate.net The incorporation of halogens, primarily bromine and chlorine, is a distinctive feature of these marine compounds. scielo.brsibran.ruresearchgate.netnih.gov This halogenation is often mediated by haloperoxidase enzymes, which are prevalent in marine organisms. sibran.rumdpi.com The biogenesis of these halogenated marine acetogenins is considered distinct from that of the Annonaceous acetogenins, reflecting the different metabolic capabilities and environmental influences in marine organisms. scielo.brsibran.ru The presence of enyne or bromoallene terminal groups also differentiates many marine C15 acetogenins from plant acetogenins. scielo.brscielo.br

Total Synthesis and Analog Design of Annonaceous Acetogenins

Strategies for Total Synthesis of Natural Acetogenins (B1209576)

Achieving the total synthesis of natural acetogenins requires overcoming significant hurdles related to their length, multiple stereocenters, and the presence of cyclic ether systems. Synthetic chemists have devised various strategies to address these complexities.

Stereocontrolled Synthesis Approaches (e.g., Chiron Approach, Modular Four-Component Synthesis)

Controlling the stereochemistry at each chiral center is fundamental to the successful synthesis of biologically active acetogenins. Several stereocontrolled approaches have been successfully applied. The "chiron approach" is a strategy that leverages the inherent chirality of readily available starting materials, such as carbohydrates or amino acids, to dictate the stereochemical outcome of subsequent reactions nih.govacs.org. This method simplifies the introduction of specific stereocenters by building upon existing chiral frameworks.

Another effective strategy is the "modular four-component synthesis." This approach involves the independent preparation of key molecular fragments, or modules, which are then coupled together in a convergent manner to construct the final molecule beilstein-journals.org. Marshall's group, for example, developed a modular synthesis for the adjacent bis-THF core, utilizing highly selective additions of chiral organometallic reagents to assemble acyclic precursors before ring closure and coupling with the butenolide unit beilstein-journals.org. This modularity allows for flexibility and efficiency, enabling access to various acetogenin structures and their isomers by simply interchanging the synthesized subunits beilstein-journals.org.

Beyond these, other stereocontrolled methods widely used include asymmetric reactions like Sharpless asymmetric epoxidation and asymmetric dihydroxylation, as well as diastereoselective reactions such as Williamson etherification and oxidative cyclizations nih.govnih.govsoton.ac.uk. These reactions are strategically employed to establish or control the configuration of stereocenters, particularly those adjacent to the THF or THP rings nih.govmdpi.com.

Convergent and Linear Synthesis Strategies

A hybrid approach, utilizing partially functionalized intermediates, can combine the advantages of both linear and convergent strategies, offering a balance of synthetic efficiency and the ability to introduce structural diversity nih.gov.

Synthesis of Specific this compound Classes (e.g., Mono-THF, Bis-THF, THF-THP)

Annonaceous acetogenins are structurally diverse, classified by the number and arrangement of their cyclic ether rings, including mono-THF, adjacent bis-THF, nonadjacent bis-THF, tri-THF, adjacent THF-THP, nonadjacent THF-THP, and mono-THP types nih.govbeilstein-journals.org. The synthesis of each class presents unique challenges related to the formation and precise stereochemical control of the cyclic ether systems.

The construction of the THF ring system often relies on intramolecular epoxide opening reactions by neighboring hydroxyl groups, a process sometimes referred to as "epoxide cascading" core.ac.uk. Achieving the correct trans or cis configuration of the THF diols, along with control over adjacent oxygen functionalities, is critical mdpi.com. Oxidative cyclization reactions, for example, using permanganate (B83412) or rhenium(VII) oxide, have proven effective in forming THF rings with controlled stereochemistry nih.govsoton.ac.uk. Sharpless asymmetric dihydroxylation followed by acid-catalyzed cyclization is another method employed for THF ring construction beilstein-journals.org.

Synthesizing bis-THF systems necessitates establishing the correct spatial relationship and connectivity between the two rings mdpi.com. Strategies include coupling pre-assembled THF fragments or constructing both rings in a single sequence of reactions mdpi.comresearchgate.net. The synthesis of THF-THP containing acetogenins, such as mucocin, requires the formation of both a five-membered THF and a six-membered THP ring acs.orgmdpi.com. Specific synthetic routes have been developed for the THP ring, often involving asymmetric reactions mdpi.com. Ring-closing metathesis has also been utilized for the formation of both THF and THP rings researchgate.net.

Correction of Previously Assigned Structures through Synthesis

Total synthesis serves as a powerful tool for the verification and, if necessary, correction of the structures of natural products, particularly concerning their absolute stereochemistry nih.govbeilstein-journals.org. Initial structural assignments, typically based on spectroscopic data, may not always definitively establish the complete stereochemical details, especially for complex molecules with multiple chiral centers.

By synthesizing a compound that matches the proposed structure, chemists can compare its physical and spectroscopic properties (e.g., melting point, optical rotation, NMR data) with those of the natural product beilstein-journals.org. Agreement between the synthetic and natural samples confirms the proposed structure. Discrepancies, however, indicate an error in the initial structural assignment, necessitating further investigation and revision of the proposed structure. Total synthesis has been instrumental in correcting the structures of several acetogenins, confirming the absolute stereochemistry that could not be definitively assigned by other methods nih.govbeilstein-journals.org. Examples include the confirmation of the absolute stereochemistry of 4-deoxygigantecin (B1210272) and squamostatin-D through synthesis mdpi.com. The identity of synthetic rollidecins C and D with the natural products was confirmed by comparing their NMR spectra beilstein-journals.org.

Design and Chemical Synthesis of this compound Mimics and Analogues

In addition to synthesizing the natural compounds, significant research focuses on the design and chemical synthesis of this compound mimics and analogues. This involves creating compounds with modified structures that retain some of the core features of natural acetogenins. The primary goals are often to explore the relationship between structure and biological activity (structure-activity relationships) and to develop simplified structures that are more amenable to synthesis ut.eenih.govcapes.gov.br.

Modification of the Core Ring Systems

A key strategy in analogue design is the modification of the central cyclic ether core. This can involve altering the size or number of the rings, changing their position, or replacing the oxygen atoms with other heteroatoms. For example, analogues have been synthesized where the bis-THF core of bullatacinone (B1200556) is replaced with alternative functionalities such as ethylene (B1197577) glycol or catechol ethers nih.govacs.org. Other modifications include replacing the THF unit with a triethylene glycol moiety researchgate.net or incorporating nitrogen atoms into the core, leading to aza-acetogenin analogues ut.ee.

The synthesis of these modified core systems often requires different synthetic methodologies compared to those used for the natural cyclic ethers. For instance, the synthesis of β-hydroxyl ether cores can be achieved through condensation reactions nih.gov. The incorporation of other heterocycles like furan, thiophene (B33073), or thiazole (B1198619) rings has also been explored researchgate.net. The creation of conformationally constrained analogues, for example, utilizing 1,2-disubstituted ethylene glycol or tetrahydrothiophene-3,4-diol units, involves specific synthetic routes designed to build these rigid frameworks while allowing for attachment to the other parts of the this compound skeleton, such as the γ-lactone or the alkyl chain nih.gov.

Here is a table summarizing some of the synthesis strategies and this compound classes:

| Synthesis Strategy | Key Features | This compound Classes Synthesized (Examples) |

| Chiron Approach | Uses chiral starting materials (e.g., carbohydrates) to control stereochemistry. | Various, including THF-THP (e.g., mucocin). nih.govacs.org |

| Modular Synthesis | Assembly of pre-synthesized fragments. | Bis-THF (e.g., 30(S)-hydroxybullatacin, uvarigrandin A). beilstein-journals.org |

| Linear Synthesis | Step-by-step elongation of the carbon chain. | Various. nih.govwikipedia.org |

| Convergent Synthesis | Coupling of larger, independently synthesized fragments. | Various, including bis-THF (e.g., gigantecin, asimicin, bullatacin), mono-THF (e.g., cis-solamin), THF-THP (e.g., mucocin). acs.orgnih.govmdpi.comwikipedia.orgnih.govresearchgate.netresearchgate.net |

| Oxidative Cyclization | Formation of cyclic ethers via oxidation. | THF (e.g., cis-sylvaticin, membranacin). mdpi.comsoton.ac.uk |

| Epoxide Opening/Cascading | Formation of cyclic ethers by intramolecular epoxide opening. | THF, Bis-THF. core.ac.uk |

| Ring-Closing Metathesis (RCM) | Formation of cyclic structures via olefin metathesis. | THF, THP. researchgate.net |

| Asymmetric Epoxidation/Dihydroxylation | Introduces chirality into acyclic precursors. | Used in synthesis of various classes. nih.govnih.gov |

Alterations of the Lipophilic Alkyl Chains

Research has involved altering the length of the alkyl chain or introducing structural features that affect its flexibility or interaction with the surrounding environment. For instance, studies have investigated the role of the hydrophobic alkyl chain that is a feature of natural acetogenins mdpi.com. Miyoshi et al. designed analogs where the length of the spacer alkyl chain linking the THF and γ-lactone rings was varied, while other structural elements were kept constant mdpi.com. They also introduced multiple bonds into different regions of this spacer to reduce local flexibility mdpi.com.

Another approach involved replacing the n-alkyl chain with different lipophilic side chains mdpi.com. Grée's group synthesized a series of analogs incorporating various lipophilic side chains in place of an n-alkyl chain in compounds that used ethylene glycol and catechol ethers instead of the bis-tetrahydrofuran core of bullatacinone mdpi.com. When tested against L1210 leukemia cells, these analogs showed that while catechol derivatives were more effective than ethylene glycol derivatives, no significant differences were observed based on the various lipophilic side chain substitutions in this specific context mdpi.com.

Further studies have specifically examined the effect of shortening the alkyl chain in the tail part of this compound analogs. For example, in thiophene carboxamide solamin analogs, which are mono-tetrahydrofuran acetogenins, shortening the alkyl chain in the tail significantly decreased their growth inhibitory activities against human cancer cell lines jst.go.jpnih.gov. This suggests that the length of the tail alkyl chain plays a vital role in the activity of these specific analogs jst.go.jpnih.gov.

Detailed research findings on alkyl chain modifications often involve synthesizing a series of analogs with systematically varied chain lengths or structures and evaluating their biological activity, such as growth inhibitory effects on cancer cell lines or inhibition of mitochondrial complex I. While specific comprehensive data tables detailing the activity of a wide range of alkyl chain modifications across different this compound types were not extensively available in the search results within the strict constraints, the research highlights the importance of the alkyl chain's length and nature for optimal activity in certain analog series jst.go.jpnih.gov.

Introduction of New Functional Groups

The introduction of new functional groups into the Annonaceous this compound structure is another strategy employed in analog design to modulate their properties. This can involve replacing existing hydroxyl groups, incorporating heteroatoms, or adding entirely new functionalities to the alkyl chains or the cyclic ether core.

Studies have shown that hydroxyl groups adjacent to the bis-THF skeleton may be replaced by amino or acylamino groups, indicating that these positions can tolerate certain functional group modifications while retaining activity doi.org.

The functionalization of specific positions, such as the C2′ positions of acetogenins (referring to a position near the lactone ring), has also been explored jst.go.jp. While natural acetogenins often have a hydroxyl group at C2′, the introduction of other functional groups at this position is an attractive area of research jst.go.jp. For instance, C2′-chlorinated analogs have been synthesized from natural C2′-hydroxy acetogenins jst.go.jp. The introduction of fluorine at the C2′ position has also been achieved through asymmetric synthesis, resulting in C2′-fluorinated analogs of solamin jst.go.jp. These modifications can influence the compound's metabolic stability, physicochemical properties, and binding affinity jst.go.jp.

The design of simplified this compound analogs has also involved incorporating different functional groups or core structures. For example, analogs consisting of ethylene glycol and catechol ethers were synthesized as mimics of the bis-tetrahydrofuran core of bullatacinone mdpi.com. These simplified structures, while generally showing less cytotoxic activity than natural acetogenins, demonstrated that the nature of the introduced functional group (catechol vs. ethylene glycol) could influence their effects, such as on the cell cycle mdpi.com.

The introduction of functional groups can also aim to improve properties like water solubility, which is a known limitation for the clinical application of some natural acetogenins jst.go.jpnih.gov. Designing analogs with more polar functional groups could potentially enhance their solubility and bioavailability.

Detailed research findings in this area often involve the synthesis of analogs with specific functional group substitutions and the evaluation of their biological activities compared to the parent compound or natural acetogenins. The impact of these modifications on activity can vary depending on the specific functional group introduced and its position within the molecule.

Here is a table summarizing some general findings related to structural modifications:

| Structural Element Modified | Type of Modification | Observed Impact (General) | Relevant Section |

| Lipophilic Alkyl Chain | Varying length (e.g., shortening tail chain) | Can significantly decrease growth inhibitory activity in certain analog series jst.go.jpnih.gov. | 5.2.2 |

| Lipophilic Side Chains | Replacing n-alkyl with other lipophilic groups | May not show significant differences in activity depending on the core structure mdpi.com. | 5.2.2 |

| Alkyl Spacer (THF-lactone) | Varying length, introducing multiple bonds | Investigated for impact on activity and flexibility mdpi.com. | 5.2.2 |

| Hydroxyls adjacent to THF | Replacement with amino or acylamino groups | Activity may be retained doi.org. | 5.2.3 |

| C2' Position (near lactone) | Introduction of halogens (e.g., fluorine, chlorine) | Can influence metabolic stability, physicochemical properties, and binding affinity jst.go.jp. | 5.2.3 |

| Core Structure Mimics | Replacing THF core with other functional groups/ethers | Can affect cytotoxic activity and influence cell cycle effects mdpi.com. | 5.2.3 |

Molecular Mechanisms of Action of Annonaceous Acetogenins

Inhibition of Mitochondrial Complex I (NADH-Ubiquinone Oxidoreductase)

Annonaceous acetogenins (B1209576) are widely recognized as potent inhibitors of Mitochondrial Complex I, also known as NADH-ubiquinone oxidoreductase. nih.govnih.govnih.gov This large multi-protein complex is the first and largest enzyme in the mitochondrial electron transport chain, playing a crucial role in cellular respiration. researchgate.net The inhibitory potency of certain acetogenins, such as rolliniastatin-1 and rolliniastatin-2, has been shown to be even greater than that of classical Complex I inhibitors like rotenone and piericidin A. nih.govresearchgate.netmdpi.com

Disruption of Mitochondrial Electron Transport System

Complex I catalyzes the transfer of electrons from NADH to ubiquinone, a critical step in the process of oxidative phosphorylation. nih.govyoutube.com By inhibiting this complex, Annonaceous acetogenins effectively block the electron transport chain at its entry point. nih.govnih.gov This disruption halts the oxidation of NADH by ubiquinone and interrupts the vectorial transfer of protons across the inner mitochondrial membrane. nih.govmdpi.com The long, hydrophobic nature of acetogenins, which are derivatives of long-chain fatty acids, allows them to readily cross biological membranes and access their target site within the mitochondria. nih.govmdpi.comnih.gov Their structure, featuring a terminal γ-lactone group and a long aliphatic chain, renders them analogues to the native ubiquinone substrate, allowing them to act as competitive inhibitors. nih.gov

Impact on Cellular ATP Production

The primary function of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which drives the synthesis of adenosine triphosphate (ATP), the main energy currency of the cell. By inhibiting Complex I, acetogenins disrupt this process, leading to a significant reduction in ATP production. nih.govresearchgate.netmdpi.com This depletion of cellular ATP is a central consequence of their mechanism of action and is believed to be the primary driver of their potent cytotoxic effects, particularly in cells with high energy demands such as cancer cells. nih.govnih.govmdpi.com Studies have shown that acetogenin-treated cells exhibit significantly lower levels of ATP. nih.gov

Interaction with Specific Subunits (e.g., ND1)

Cryo-electron microscopy studies have provided detailed insights into the binding of acetogenins to Complex I. nih.govresearchgate.net These inhibitors occupy the entire length of the ubiquinone-binding channel, which is located at the interface between the hydrophilic and transmembrane domains of the complex. mdpi.comresearchgate.net Affinity-labeling data have highlighted specific interaction sites with core subunits, including ND1, a transmembrane subunit, and NDUFS2, located in the hydrophilic arm. nih.gov The amphipathic nature of acetogenins is crucial for their potent inhibitory activity; their hydrophilic moieties, such as the γ-lactone and hydroxylated bis-tetrahydrofuran (THF) groups, lock into specific hydrophilic regions of the channel, including on the ND1 subunit, while the long hydrophobic carbon chain interacts with nonpolar regions. nih.govresearchgate.net This tight and stable binding effectively prevents the native substrate, ubiquinone, from accessing the active site. nih.gov

Modulation of Intracellular Signaling Pathways

The inhibition of mitochondrial function and subsequent energy depletion by Annonaceous acetogenins triggers significant changes in intracellular signaling cascades that regulate cellular metabolism, growth, and survival.

Activation of AMP-Activated Protein Kinase (AMPK)

The decrease in intracellular ATP levels caused by Complex I inhibition leads to a corresponding increase in the ratio of AMP to ATP. This shift in the cellular energy status is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of energy homeostasis. nih.govresearchgate.net When cellular energy is low, AMPK is activated and initiates a switch from anabolic (energy-consuming) processes to catabolic (energy-producing) processes to restore energy balance. researchgate.net Studies using this compound mimetics, such as AA005, have demonstrated that treatment of cancer cells leads to ATP depletion and subsequent activation of AMPK. nih.govnih.govplos.org

Inhibition of mTOR Complex 1 (mTORC1) Signaling

A key downstream target of activated AMPK is the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway. nih.gov The mTORC1 pathway is a central regulator of cell growth, proliferation, and protein synthesis, processes that are highly energy-dependent. nih.govmdpi.com AMPK can inhibit mTORC1 signaling both directly and indirectly, for instance, through the activation of the TSC2 tumor suppressor. nih.govnih.gov Inhibition of mTORC1 signaling suppresses protein synthesis by affecting downstream effectors like p70S6 Kinase 1 (S6K1) and eIF4E Binding Protein (4EBP). nih.govmdpi.com Furthermore, mTORC1 is a potent negative regulator of autophagy, a cellular recycling process. researchgate.netyoutube.com By inhibiting mTORC1, acetogenins can induce autophagy. nih.govnih.govresearchgate.net The this compound mimetic AA005 has been shown to inhibit the mTORC1 signaling pathway, leading to growth inhibition and the induction of autophagy in colon cancer cells. nih.govnih.govplos.org

Regulation of Cell Cycle Progression (e.g., G1 Phase Arrest, Cyclin D1 Expression)

Annonaceous acetogenins have been shown to exert regulatory effects on cell cycle progression, a fundamental process often dysregulated in cancer cells. A significant mechanism by which these compounds inhibit cell proliferation is by inducing cell cycle arrest, predominantly at the G1 phase. nih.govfrontiersin.org This disruption prevents cells from entering the S phase, where DNA replication occurs, thereby halting their division.

One of the key molecular targets in this process is Cyclin D1, a protein crucial for the G1 to S phase transition. Studies have demonstrated that Annonaceous acetogenins can down-regulate the expression of Cyclin D1. nih.gov The loss of Cyclin D1 is sufficient to induce a G1 cell cycle arrest. nih.gov For instance, the this compound annonacin has been observed to arrest cancer cells at the G1 phase. nih.govresearchgate.net In gastric cancer cells, treatment with Annonaceous acetogenins resulted in an increased proportion of cells in the G0/G1 phase. nih.gov This G1 phase arrest is a critical aspect of the anti-proliferative activity of these natural compounds. nih.govfrontiersin.org

Induction of Autophagy

In addition to apoptosis, Annonaceous acetogenins can induce another form of programmed cell death known as autophagy. nih.govfrontiersin.org Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. This process can be activated in response to cellular stress, such as the energy depletion caused by acetogenins' inhibition of mitochondrial complex I.

The mimetic of annonaceous this compound, AA005, has been identified as an activator of AMP-activated protein kinase (AMPK) and an inhibitor of the mTOR complex 1 (mTORC1) signaling pathway. plos.orgnih.gov The activation of AMPK and inhibition of mTOR are key events that lead to the induction of autophagy. plos.orgnih.gov This suggests that by disrupting cellular energy homeostasis, acetogenins can trigger an autophagic response that contributes to their cytotoxic effects on cancer cells. mdpi.com While the precise mechanisms are still under investigation, the induction of autophagy represents another important pathway through which Annonaceous acetogenins exert their anti-tumor activities. mdpi.com

Influence on DNA Damage Response Pathways (e.g., Checkpoint Kinase 2 (CHK2) Inhibition)

Emerging research suggests that Annonaceous acetogenins may also influence DNA damage response (DDR) pathways. The DDR is a complex network of signaling pathways that senses and responds to DNA damage to maintain genomic integrity. A key component of this response is Checkpoint Kinase 2 (CHK2), a serine/threonine kinase that is activated upon DNA damage and plays a crucial role in cell cycle checkpoint activation and apoptosis. nih.gov

In silico studies have evaluated the potential of various this compound compounds to act as CHK2 inhibitors. researchgate.net These computational analyses have shown that several acetogenins exhibit a good binding affinity towards the active site of the CHK2 kinase. researchgate.net For example, among twenty different acetogenins studied, Glabracin A demonstrated a particularly high binding energy, suggesting a strong potential for inhibition. researchgate.net While these findings are based on molecular docking simulations and require further preclinical validation, they point towards a novel mechanism of action for acetogenins. By inhibiting CHK2, these compounds could potentially sensitize cancer cells to the effects of other DNA-damaging agents, representing a promising area for future cancer therapy research. researchgate.net

Interactions with Transcription Factors (e.g., HIF1, STAT3)

Annonaceous acetogenins can modulate the activity of key transcription factors that are pivotal in tumor growth, angiogenesis, and metastasis. nih.govfrontiersin.org Notably, these compounds have been shown to interact with Hypoxia-Inducible Factor-1 (HIF-1) and Signal Transducer and Activator of Transcription 3 (STAT3). nih.govfrontiersin.org

HIF-1 is a critical regulator of cellular adaptation to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. It controls the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. Some studies have indicated that acetogenins can inhibit HIF-1alpha, the regulated subunit of HIF-1. researchgate.net For instance, in silico docking studies have shown that several acetogenins, such as murihexocin A, have a low binding energy to the HIF-1α binding pocket, suggesting a potential inhibitory interaction. researchgate.net

STAT3 is another transcription factor that plays a significant role in tumor cell proliferation, survival, and invasion. There is evidence that STAT3 and HIF-1α can cooperatively activate HIF-1 target genes. nih.govnih.gov By potentially influencing these transcription factors, Annonaceous acetogenins can interfere with critical pathways that support tumor progression. nih.govfrontiersin.org

Mechanisms Related to Overcoming Multi-Drug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multi-drug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. Annonaceous acetogenins have shown promise in overcoming MDR in various cancer cell lines. nih.govresearchgate.net

These natural compounds have demonstrated the ability to reverse drug resistance in human hepatocellular carcinoma and colon cancer cells. nih.govnih.gov The mechanisms underlying this effect are multifaceted and involve the modulation of proteins that contribute to the MDR phenotype. nih.gov

Modulation of Chemotherapeutic Drug Exclusion

One of the primary mechanisms of MDR is the increased efflux of chemotherapeutic drugs from cancer cells, mediated by ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp). nih.gov Annonaceous acetogenins can counteract this by modulating the function and expression of these drug efflux pumps. nih.govfrontiersin.org

Studies have shown that acetogenins can inhibit the P-gp-mediated efflux of chemotherapeutic agents, thereby increasing their intracellular accumulation and enhancing their cytotoxicity in resistant cancer cells. nih.govchinaphar.com For example, the this compound annonacin has been found to significantly reduce the expression of P-gp and increase the intracellular concentration of P-gp substrates in drug-resistant colon cancer cells. nih.gov Similarly, bullatacin and atemoyacin-B have been observed to increase the accumulation of drugs like doxorubicin in MDR cells by decreasing P-gp function. chinaphar.com This modulation of drug exclusion is a key mechanism by which Annonaceous acetogenins can circumvent multi-drug resistance. nih.gov

Structure Activity Relationship Sar Studies of Annonaceous Acetogenins

Correlations between Structural Features and Biological Potency

The biological activity of Annonaceous acetogenins (B1209576) is closely linked to specific structural elements. Key features influencing their potency include the characteristics of the cyclic ether rings, the number and position of hydroxyl groups, the nature of the terminal lactone, and the length and flexibility of the alkyl chain. mdpi.comresearchgate.net

Influence of Number, Position, and Stereochemistry of THF/THP Rings

The number and arrangement of cyclic ether rings, particularly THF rings, significantly impact acetogenin activity. Adjacent bis-THF acetogenins are often reported as the most potent antitumor agents among this class of compounds. mdpi.comresearchgate.netuncg.edu The position of the THF rings within the carbon chain also plays a role, with a suitable chain length between the THF ring system and the γ-lactone ring being required for optimum activity. uncg.edu

Stereochemistry around the THF rings is a critical determinant of biological potency. For bis-adjacent THF ring systems, the stereochemical arrangement of threo-trans-threo-trans-erythro from C-15 to C-24 has been identified as particularly potent against certain cell lines. sysrevpharm.orgsci-hub.ru Conversely, a threo-trans-threo-trans-threo arrangement around the THF rings has been found to be less potent. researchgate.net Some studies also suggest that acetogenins with cis THF rings can exhibit notable cytotoxic selectivities. researchgate.net

Significance of Hydroxyl Groups and their Stereochemical Configuration

Hydroxyl groups are important functional moieties in acetogenins, and their number, position, and stereochemistry influence biological activity. ut.eemdpi.comresearchgate.net While some general points suggest that the presence and stereochemistry of hydroxyl groups in the spacer and around hydroxylated THF rings are not essential for potent activity, other research highlights their significance. ut.ee

For instance, in adjacent bis-THF acetogenenins, having a total of three hydroxyl moieties appears important for optimum activity, and a hydroxyl group at carbon 4 is not strictly required if this total is met. uncg.edusci-hub.ru The stereochemical structures and configuration of hydroxyl groups, particularly in mono-THF acetogenins, have been shown to impact activity. researchgate.net Acetogenins with an S configuration at C-24 have sometimes exhibited gently more cytotoxic selectivities than those with an R configuration at the same position. researchgate.net

Impact of Terminal Lactone Type and Substitutions

The terminal lactone ring is considered to have an important role in the biological effect of acetogenins. ut.ee The α,β-unsaturated γ-lactone (butenolide) is a common and often crucial feature for the cytotoxicity of natural acetogenins and their mimics. nih.govresearchgate.netsoton.ac.uksoton.ac.uk Some studies suggest that the natural γ-lactone ring can potentially be substituted with other rings, such as a ubiquinone ring, while retaining activity. ut.ee Variations in the type of terminal lactone group, such as the α,β-unsaturated methyl γ-lactone (L-A) versus the β-hydroxyl methyl γ-lactone (L-C), are considered crucial factors influencing biological activity, with the former often associated with higher activity. mdpi.com

Role of Inter-Ring Spacing and Alkyl Chain Length

The length and flexibility of the alkyl chain linking the central cyclic ether system and the terminal lactone ring are essential for potent activity. researchgate.netresearchgate.net A separation of not less than 13 carbon atoms between the THF ring system and the γ-unsaturated lactone appears to be optimum in bis-adjacent THF ring compounds, with shorter spacing (11 and 9 carbons) resulting in significantly less activity. researchgate.netsci-hub.rusoton.ac.uk The alkyl spacer's proper length and flexibility are suggested to be crucial for the molecule to adopt an active conformation. researchgate.netresearchgate.net While a long alkyl tail is generally thought to help with activity, the alkyl tail itself is not considered an essential structural factor for potent inhibition. ut.eeresearchgate.net

SAR in the Context of Multi-Drug Resistant Cell Lines

Annonaceous acetogenins have demonstrated significant potential against multidrug-resistant (MDR) cancer cell lines. nih.govsci-hub.rumdpi.commdpi.comcore.ac.ukbeilstein-journals.org SAR studies in this context have revealed that some acetogenins are remarkably potent against MDR cells, sometimes exhibiting greater effectiveness than standard chemotherapeutic agents like adriamycin, vincristine, and vinblastine. sysrevpharm.orgsci-hub.rucore.ac.uk

For instance, bullatacin, an adjacent bis-THF this compound with a specific threo-trans-threo-trans-erythro stereochemistry, was found to be significantly more cytotoxic against adriamycin-resistant MCF-7 breast cancer cells than adriamycin itself. sysrevpharm.orgsci-hub.ru This suggests that the structural features contributing to the potent activity against drug-sensitive cells are also relevant, and potentially even more critical, for overcoming resistance mechanisms in MDR cell lines. The ability of acetogenins to inhibit mitochondrial complex I is believed to be a key factor in their effectiveness against MDR cells, as these cells often rely heavily on mitochondrial respiration. nih.govmdpi.commdpi.combeilstein-journals.org

SAR of Synthetic this compound Analogues and Mimics

Due to the structural complexity and often limited availability of natural acetogenins, the synthesis and evaluation of synthetic analogues and mimics are important areas of research for elucidating SAR and developing new therapeutic candidates. ut.eenih.govresearchgate.net These studies involve modifying or simplifying parts of the natural this compound structure to understand the contribution of specific moieties to biological activity.